2-Methylindolizine-1,3-dicarbaldehyde
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Overview
Description
2-Methylindolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound is characterized by its crystalline powder form and is primarily used in research settings . It is a derivative of indolizine, a structure known for its biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolizine-1,3-dicarbaldehyde can be achieved through various methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One efficient strategy involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods, optimized for industrial conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methylindolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
2-Methylindolizine-1,3-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylindolizine-1,3-dicarbaldehyde involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can participate in electron transfer processes, interact with nucleic acids, and inhibit specific enzymes . The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Aminoindolizine: Another indolizine derivative with significant biological activity.
Indole-2-carboxaldehyde: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: 2-Methylindolizine-1,3-dicarbaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical reactions and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-methylindolizine-1,3-dicarbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCDECLYHGNSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355977 |
Source
|
Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357317-99-8 |
Source
|
Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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